Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method starts with 2-methylthiazole-5-carboxylic acid as the initial raw material. The synthesis involves esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence . The overall yield of this method is around 48.3%, with a purity exceeding 97% .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester: Similar in structure but with different functional groups.
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate: Another thiazole derivative with similar biological activities.
Uniqueness
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 |
InChI Key |
DIWYCZDQSIMCEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.